3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorophenyl group, and a methoxybenzylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl precursor reacts with the triazole intermediate.
Attachment of the Methoxybenzylthio Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole compounds.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4H-1,2,4-triazol-4-amine: This compound lacks the methoxybenzylthio group but shares the triazole and dichlorophenyl moieties.
5-((4-Methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine: This compound lacks the dichlorophenyl group but contains the triazole and methoxybenzylthio moieties.
Uniqueness
3-(2,4-Dichlorophenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its dichlorophenyl, triazole, and methoxybenzylthio groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
676485-00-0 |
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Molecular Formula |
C16H14Cl2N4OS |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-23-12-5-2-10(3-6-12)9-24-16-21-20-15(22(16)19)13-7-4-11(17)8-14(13)18/h2-8H,9,19H2,1H3 |
InChI Key |
KWQWFPVQELLILD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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